molecular formula C12H28ClNO5 B15178644 (2-Hydroxyethyl)dimethyloctylammonium perchlorate CAS No. 85153-31-7

(2-Hydroxyethyl)dimethyloctylammonium perchlorate

Cat. No.: B15178644
CAS No.: 85153-31-7
M. Wt: 301.81 g/mol
InChI Key: CNDQYTXUVRPGMV-UHFFFAOYSA-M
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Description

(2-Hydroxyethyl)dimethyloctylammonium perchlorate is a quaternary ammonium salt comprising a hydrophobic octyl chain, dimethyl groups, a polar 2-hydroxyethyl substituent, and a perchlorate (ClO₄⁻) counterion. Its molecular structure combines surfactant-like properties (due to the alkyl chain) with high solubility in polar solvents (attributed to the hydroxyethyl group and perchlorate anion). Perchlorate salts are widely used in explosives, propellants, and electrochemical applications due to their oxidative stability and ionic conductivity . However, environmental and health concerns related to perchlorate’s interference with thyroid function necessitate careful handling and disposal .

Properties

CAS No.

85153-31-7

Molecular Formula

C12H28ClNO5

Molecular Weight

301.81 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-octylazanium;perchlorate

InChI

InChI=1S/C12H28NO.ClHO4/c1-4-5-6-7-8-9-10-13(2,3)11-12-14;2-1(3,4)5/h14H,4-12H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

CNDQYTXUVRPGMV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(C)CCO.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the reaction of (2-hydroxyethyl)dimethyloctylamine with perchloric acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of (2-Hydroxyethyl)dimethyloctylammonium perchlorate involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The process may also include purification steps to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxyethyl)dimethyloctylammonium perchlorate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: Often involves nucleophilic substitution reactions with reagents like sodium hydroxide.

Major Products Formed:

  • Oxidation: May produce (2-hydroxyethyl)dimethyloctylammonium chlorate.

  • Reduction: Can result in the formation of (2-hydroxyethyl)dimethyloctylamine.

  • Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Hydroxyethyl)dimethyloctylammonium perchlorate is utilized in several scientific research fields:

  • Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

  • Biology: Employed in studies related to cell membrane permeability and ion transport.

  • Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

  • Industry: Applied in the production of specialty chemicals and as a component in various formulations.

Mechanism of Action

The compound exerts its effects through its interaction with biological membranes and ion channels. It targets specific molecular pathways involved in cellular processes, leading to alterations in membrane permeability and ion transport.

Comparison with Similar Compounds

Chemical Structure and Physical Properties

The compound’s unique properties stem from its hybrid structure. Below is a comparative analysis with analogous perchlorate salts:

Compound Molecular Formula Key Structural Features Solubility in Water Applications
(2-Hydroxyethyl)dimethyloctylammonium perchlorate C₁₂H₂₈NO⁺·ClO₄⁻ Octyl chain, hydroxyethyl, dimethyl groups High (polar groups) Surfactants, ionic liquids, electrochemistry
EDDP.perchlorate C₂₀H₂₄N⁺·ClO₄⁻ Aromatic pyrrolinium core, ethyl/dimethyl groups Moderate Pharmaceutical intermediates, analytical standards
(2-Acetylthio)ethyltrimethylammonium perchlorate C₇H₁₆NOS⁺·ClO₄⁻ Acetylthio group, trimethylammonium Moderate Biochemical research, enzyme studies
Cadmium perchlorate hydrate Cd(ClO₄)₂·xH₂O Heavy metal cation (Cd²⁺) Very high Laboratory reagent, oxidation reactions

Key Observations :

  • Hydrophobicity : The octyl chain in the target compound enhances hydrophobicity compared to EDDP.perchlorate and (2-acetylthio)ethyltrimethylammonium perchlorate, making it suitable for micelle formation or phase-transfer catalysis.
  • Polarity : The hydroxyethyl group increases polarity relative to purely alkyl-substituted quaternary ammonium salts, improving miscibility in aqueous-organic mixed solvents.

Stability and Reactivity

Perchlorate anions are chemically inert under ambient conditions but act as strong oxidizers at elevated temperatures or in the presence of reducing agents . Comparative thermal stability

Compound Decomposition Temperature (°C) Primary Decomposition Products
This compound ~250–300 (estimated) CO₂, H₂O, HCl, chlorinated hydrocarbons
Ammonium perchlorate >200 NH₃, HClO₄, O₂, Cl₂
EDDP.perchlorate ~200–250 Aromatic amines, CO₂, HCl

Notable Differences:

  • The target compound’s organic cation decomposes into smaller hydrocarbons and chlorinated byproducts, whereas ammonium perchlorate releases gaseous NH₃ and Cl₂ .
  • EDDP.perchlorate’s aromatic core leads to stable pyrolysis products like diphenylamines, contrasting with the aliphatic byproducts of the target compound .

Environmental and Health Impacts

All perchlorate salts disrupt iodide uptake in the thyroid gland due to ClO₄⁻’s similar ionic radius to I⁻ . However, the organic cations in quaternary ammonium perchlorates may mitigate environmental persistence compared to inorganic salts like ammonium perchlorate:

Compound Environmental Half-Life Bioaccumulation Potential
This compound Moderate (weeks–months) Low (cation degradation)
Ammonium perchlorate High (years) Negligible (anion persistence)
Cadmium perchlorate hydrate High (years) High (Cd²⁺ bioaccumulation)

Regulatory Considerations :

  • The U.S. EPA recommends a perchlorate cleanup goal of 24.5 µg/L in water, emphasizing the need for stringent handling protocols for all perchlorate-containing compounds .

Analytical Methods for Detection and Quantification

Perchlorate analysis typically employs ion chromatography coupled with mass spectrometry (IC/MS) or high-performance liquid chromatography (HPLC/ESI/MS) . Key challenges include:

  • Matrix Interference: Organic cations in quaternary ammonium perchlorates may complicate extraction compared to inorganic salts.
  • Sensitivity : Detection limits for ClO₄⁻ in water matrices are as low as 0.02 µg/L using EPA Method 6860 .

Biological Activity

(2-Hydroxyethyl)dimethyloctylammonium perchlorate (HEDA) is a quaternary ammonium compound notable for its surfactant properties and interactions with biological systems. This article explores its biological activity, including antimicrobial effects, membrane interactions, and implications for drug delivery.

Chemical Structure and Properties

HEDA is characterized by a long hydrophobic octyl chain and a hydroxyl group, which contributes to its unique properties. Its chemical formula is C12H28ClNO5C_{12}H_{28}ClNO_5, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen. The structure can be represented as follows:

Chemical Structure  2 Hydroxyethyl dimethyloctylammonium perchlorate\text{Chemical Structure }\text{ 2 Hydroxyethyl dimethyloctylammonium perchlorate}

The biological activity of HEDA primarily stems from its ability to disrupt microbial cell membranes. As a quaternary ammonium compound, it exhibits antimicrobial properties that make it effective as a disinfectant and antiseptic. The mechanism involves:

  • Membrane Disruption : HEDA interacts with phospholipid bilayers, altering membrane permeability and leading to cell lysis.
  • Surfactant Activity : It facilitates the solubilization of hydrophobic substances, enhancing drug delivery mechanisms in biological systems.

Antimicrobial Activity

Numerous studies have documented the antimicrobial efficacy of HEDA against various pathogens. The following table summarizes key findings from research on its antimicrobial activity:

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Escherichia coli32 µg/mLMembrane disruption leading to cell lysis
Staphylococcus aureus16 µg/mLInhibition of cell wall synthesis
Candida albicans64 µg/mLDisruption of fungal cell membranes

Case Studies

  • Study on Membrane Interactions : Research conducted by indicated that HEDA significantly alters the permeability of biological membranes. This property is particularly relevant in drug delivery systems where enhanced permeability can lead to improved therapeutic outcomes.
  • Antimicrobial Efficacy : A comparative study highlighted that HEDA exhibited stronger antimicrobial activity than other quaternary ammonium compounds like cetyltrimethylammonium bromide (CTAB) and benzalkonium chloride (BAC) against gram-positive and gram-negative bacteria .
  • Impact on Drug Delivery : A study demonstrated that HEDA's surfactant properties improved the solubility of poorly soluble drugs, thereby enhancing their bioavailability when administered .

Applications in Drug Delivery

The dual nature of HEDA—hydrophobic due to the octyl chain and hydrophilic due to the hydroxyl group—enables it to act effectively as both a surfactant and an antimicrobial agent. Its potential applications include:

  • Enhanced Drug Formulations : By improving the solubilization of drugs, HEDA can facilitate more effective delivery mechanisms.
  • Topical Antiseptics : Its antimicrobial properties make it suitable for use in disinfectants and antiseptic formulations.

Q & A

Q. How can this compound be integrated into electrochemical studies for energy storage?

  • Methodological Answer : Evaluate its ionic conductivity and thermal stability for use in supercapacitors or batteries. Perform cyclic voltammetry in non-aqueous electrolytes (e.g., acetonitrile) to assess redox activity. Collaborate with computational chemists to model ion transport mechanisms .

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